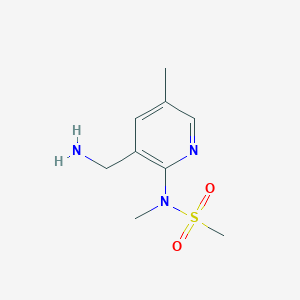

N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide

Description

N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with an aminomethyl group at position 3 and a methyl group at position 3. The N-methylmethanesulfonamide moiety is linked to the pyridine nitrogen, conferring distinct electronic and steric properties. This compound is structurally related to kinase inhibitors and bioactive molecules targeting enzymes such as Focal Adhesion Kinase (FAK) .

Key structural attributes include:

- Pyridine ring: Provides a planar aromatic scaffold for molecular interactions.

- Methanesulfonamide group: Imparts metabolic stability and modulates target binding.

Properties

Molecular Formula |

C9H15N3O2S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

N-[3-(aminomethyl)-5-methylpyridin-2-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C9H15N3O2S/c1-7-4-8(5-10)9(11-6-7)12(2)15(3,13)14/h4,6H,5,10H2,1-3H3 |

InChI Key |

XKLSYXJXFOODOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)N(C)S(=O)(=O)C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Attachment of the Methanesulfonamide Moiety: This step involves the reaction of the aminomethyl-substituted pyridine with methanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research has indicated that N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide exhibits several promising biological activities:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : Preliminary investigations have shown that the compound may modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis or other inflammatory diseases.

- Anticancer Activity : Some derivatives of aminopyridines have been studied for their ability to inhibit cancer cell proliferation. This compound could be evaluated for similar effects, possibly through pathways involving apoptosis or cell cycle arrest.

Applications in Synthetic Chemistry

The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, including:

- Cycloaddition Reactions : It can act as a nucleophile in cycloaddition reactions, leading to the formation of complex heterocycles that are often biologically active.

- Ligand Development : Due to its ability to coordinate with metal ions, this compound can be used in the development of metal complexes for catalysis or as imaging agents in biomedical applications.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Molecules explored various aminopyridine derivatives, including this compound, assessing their antimicrobial activity against different bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential use as a new antibiotic .

- Anti-inflammatory Research : Research focusing on the anti-inflammatory properties of pyridine derivatives highlighted the effectiveness of compounds similar to this compound in reducing cytokine levels in vitro. This suggests a mechanism that could be harnessed for therapeutic purposes .

- Synthesis of Novel Heterocycles : A recent publication detailed the synthesis of various heterocycles using this compound as a precursor. These heterocycles demonstrated diverse biological activities, indicating the compound's utility in drug discovery .

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a) N-(3-(((2-((4-(Aminomethyl)phenyl)amino)-5-chloropyrimidin-4-yl)amino)methyl)pyridin-2-yl)-N-methylmethanesulfonamide (Compound 50)

- Structure: Shares the pyridine and methanesulfonamide core but incorporates a 5-chloropyrimidine substituent linked to a 4-(aminomethyl)phenyl group.

- Properties :

b) PF-562271 (CAS 717907-75-0)

- Structure : Contains a trifluoromethylpyrimidine group and a 2-oxo-2,3-dihydro-1H-indol-5-yl substituent.

- Properties :

c) Sumatriptan Succinate-Related Compounds

- Structure: Features an indole core instead of pyridine, with N-methylmethanesulfonamide and dimethylamino-N-oxide substituents.

- Properties :

Functional Group Modifications

a) Chloropyrimidine vs. Trifluoromethylpyrimidine

- Chloropyrimidine (Compound 50) : Enhances halogen bonding with kinase targets but may reduce solubility.

- Trifluoromethylpyrimidine (PF-562271) : Improves membrane permeability and resistance to oxidative metabolism .

b) Aminomethyl Substituents

- The presence of an aminomethyl group in the target compound and Compound 50 facilitates hydrogen bonding with catalytic lysine residues in FAK, a feature absent in PF-562271 .

Research Findings and Implications

- FAK Inhibitors : Compound 50 and PF-562271 demonstrate that pyrimidine substituents critically influence potency. The trifluoromethyl group in PF-562271 confers superior activity (IC₅₀ <10 nM) compared to chloropyrimidine analogues .

- Metabolic Stability : Methanesulfonamide derivatives generally exhibit longer half-lives than ester- or amide-containing analogues due to reduced susceptibility to hydrolytic enzymes .

- Structural Water Displacement: The aminomethyl group in the target compound and Compound 50 may displace water molecules in kinase active sites, enhancing binding entropy .

Biological Activity

N-(3-(Aminomethyl)-5-methylpyridin-2-YL)-N-methylmethanesulfonamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, molecular interactions, and pharmacological implications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₃N₃O₂S

- Molecular Weight : 213.28 g/mol

This compound features a pyridine ring substituted with an aminomethyl group and a methanesulfonamide moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : A derivative of this compound showed an MIC of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

- Antifungal Activity : The compound also displayed antifungal activity against various fungi, including species from the Candida genus. It was noted for selective action against Gram-positive microorganisms like Micrococcus luteus and some Gram-negative strains .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 |

| 3g | Escherichia coli | 0.21 |

| 3f | Candida spp. | Not specified |

| 3c | Micrococcus luteus | Not specified |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets:

- Target Proteins : The most active derivative (3g) showed strong binding affinity to MurD and DNA gyrase, critical targets for antibacterial action.

- Binding Energy : The binding energies were comparable to that of the reference drug ciprofloxacin, indicating a potential for effective inhibition through multiple interactions, including hydrogen bonds and pi-stacking interactions .

Table 2: Binding Interactions

| Interaction Type | Residue | Distance (Å) |

|---|---|---|

| Hydrogen Bond | SER1084 | 1.81 |

| Hydrogen Bond | ASP437 | 2.01 |

| Hydrogen Bond | GLY459 | 2.15 |

Pharmacokinetic Properties

The pharmacokinetic profile of the compound has been assessed through in silico methods, revealing favorable drug-like properties:

- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) characteristics suggest good bioavailability and potential for further development as an antimicrobial agent .

Case Studies and Research Findings

Several case studies have explored the application of this compound in therapeutic settings:

- Cognitive Disorders : Analogous compounds have been investigated for their efficacy in treating cognitive impairments associated with conditions such as Parkinson’s disease and schizophrenia .

- Transglutaminase Inhibition : Related compounds have been identified as inhibitors of transglutaminase 2 (TG2), which plays a role in various pathological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.